![molecular formula C17H13N3O3S B2580156 N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide CAS No. 1209756-15-9](/img/structure/B2580156.png)
N-(1-(thiophene-2-carbonyl)indolin-6-yl)isoxazole-5-carboxamide
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Description
Molecular Structure Analysis
The molecular structure of a similar compound, “N-(1-(thiophene-2-carbonyl)indolin-6-yl)propionamide”, has been analyzed. It contains 39 bonds in total, including 23 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aliphatic), 1 tertiary amide (aromatic), and 1 Thiophene .Scientific Research Applications
Novel Antiviral Compounds
Research on indole N-acyl and N-carbamic esters as potential water-soluble precursors for antiviral applications suggests that related compounds might be explored for their antiviral properties. These derivatives have shown high activity against influenza and Coxsackie B1 viruses, indicating a potential application in the development of treatments for respiratory infections (Harnden et al., 1979).
Photocyclization and Heterocyclic Synthesis
Research into the photocyclization of chloro-N-(3-phenanthryl)thieno[2,3-b]thiophene-2-carboxamide to yield novel polycyclic heterocyclic ring systems suggests applications in the synthesis of complex organic molecules. This process could be useful in the design and synthesis of new materials with specific electronic or photophysical properties (Luo et al., 1997).
Anticancer Activity
A study on the synthesis and in-vitro evaluation of 5-(2′-indolyl)thiazoles for their cytotoxicity against human cancer cell lines indicates that compounds with indole and thiazole moieties can exhibit encouraging anticancer activity. This suggests potential applications in the development of new anticancer agents (Vaddula et al., 2016).
Antimicrobial Activity
Research on the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology revealed compounds with potential antibacterial and antifungal activities. This implies applications in the development of new antimicrobial agents for treating infections (Sowmya et al., 2018).
properties
IUPAC Name |
N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c21-16(14-5-7-18-23-14)19-12-4-3-11-6-8-20(13(11)10-12)17(22)15-2-1-9-24-15/h1-5,7,9-10H,6,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAMQNYYHKDOIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=NO3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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